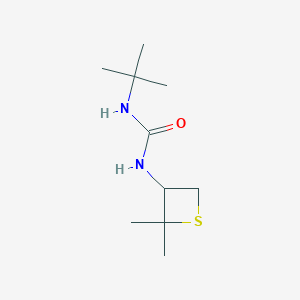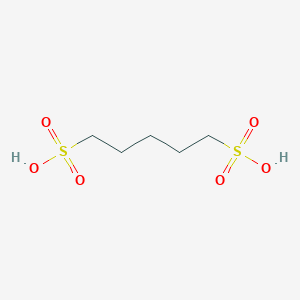
Pentane-1,5-disulfonic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentane-1,5-disulfonic acid is an organic compound with the molecular formula C5H12O6S2. It is characterized by the presence of two sulfonic acid groups attached to the first and fifth carbon atoms of a pentane chain. This compound is known for its strong acidic properties and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentane-1,5-disulfonic acid can be synthesized through the sulfonation of pentane. The process involves the reaction of pentane with sulfur trioxide (SO3) in the presence of a catalyst, typically oleum. The reaction conditions include maintaining a controlled temperature and pressure to ensure the efficient formation of the disulfonic acid groups.
Industrial Production Methods
In an industrial setting, the production of this compound involves a continuous flow process where pentane is reacted with sulfur trioxide in a reactor. The reaction mixture is then cooled, and the product is purified through crystallization and filtration. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Pentane-1,5-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The sulfonic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to substitute the sulfonic acid groups.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate salts.
Substitution: Various substituted pentane derivatives.
Scientific Research Applications
Pentane-1,5-disulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a buffer in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of pentane-1,5-disulfonic acid involves its strong acidic properties, which allow it to donate protons (H+) in chemical reactions. This proton donation can activate or deactivate various molecular targets and pathways, influencing the outcome of the reactions. The sulfonic acid groups also facilitate interactions with other molecules, enhancing the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1,5-disulfonic acid: A fluorescent organic compound with similar sulfonic acid groups.
1,5-Naphthalenedisulfonic acid: Used as a stabilizer for diazo compounds and in the production of dyes.
Uniqueness
Pentane-1,5-disulfonic acid is unique due to its linear pentane chain, which provides different steric and electronic properties compared to aromatic disulfonic acids like naphthalene-1,5-disulfonic acid. This uniqueness makes it suitable for specific applications where linearity and flexibility are required.
Properties
Molecular Formula |
C5H12O6S2 |
|---|---|
Molecular Weight |
232.3 g/mol |
IUPAC Name |
pentane-1,5-disulfonic acid |
InChI |
InChI=1S/C5H12O6S2/c6-12(7,8)4-2-1-3-5-13(9,10)11/h1-5H2,(H,6,7,8)(H,9,10,11) |
InChI Key |
WAIFNKJFSAECAT-UHFFFAOYSA-N |
Canonical SMILES |
C(CCS(=O)(=O)O)CCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B13019417.png)
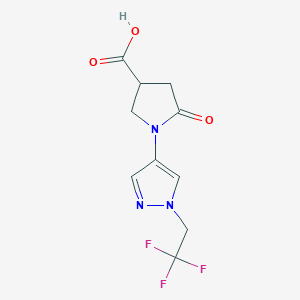
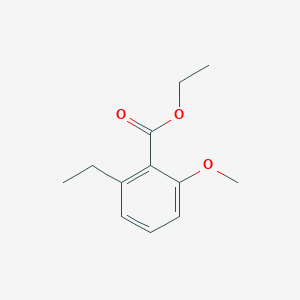
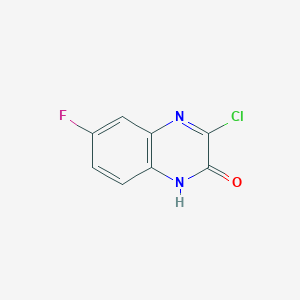
![9-Bromo-3,4,5,6-tetrahydro-2H-benzo[b][1,4]oxazocin-7-amine](/img/structure/B13019436.png)
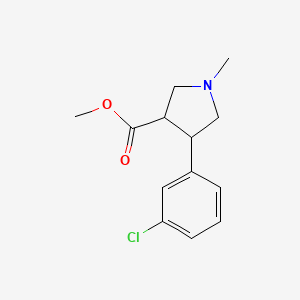
![Ethyl (1R,5S,6S)-rel-2-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13019439.png)
![Ethyl 4-methoxy-bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13019444.png)
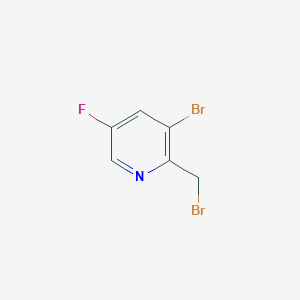
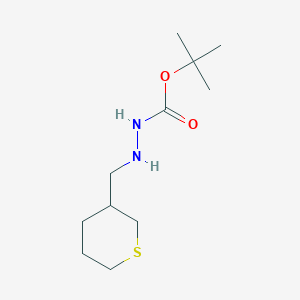
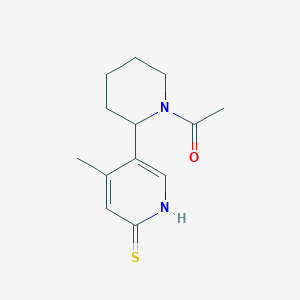
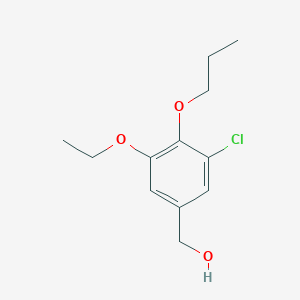
![tert-butyl N-[3-oxo-3-(piperazin-1-yl)propyl]carbamate](/img/structure/B13019479.png)
